4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-[(3-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE
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Overview
Description
4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-[(3-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-[(3-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2-acetylthiophene, the thiophene ring can be functionalized through Friedel-Crafts acylation to introduce the carboxamide group.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a nucleophilic substitution reaction using 3-nitrobenzoyl chloride and an appropriate amine.
Addition of the Tert-butylphenyl Group: The tert-butylphenyl group can be added through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the methyl group.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Use in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-[(3-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Tert-butylphenyl)-2-({3-nitrobenzoyl}amino)-5-methylthiophene-3-carboxylic acid
- 4-(4-Tert-butylphenyl)-2-({3-nitrobenzoyl}amino)-5-methylthiophene-3-methyl ester
Uniqueness
The uniqueness of 4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-[(3-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H23N3O4S |
---|---|
Molecular Weight |
437.5g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-5-methyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C23H23N3O4S/c1-13-18(14-8-10-16(11-9-14)23(2,3)4)19(20(24)27)22(31-13)25-21(28)15-6-5-7-17(12-15)26(29)30/h5-12H,1-4H3,(H2,24,27)(H,25,28) |
InChI Key |
MALGOFMREIRGDE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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